molecular formula C6H5F3O3 B13521058 Methyl2-hydroxy-2-(trifluoromethyl)but-3-ynoate

Methyl2-hydroxy-2-(trifluoromethyl)but-3-ynoate

Cat. No.: B13521058
M. Wt: 182.10 g/mol
InChI Key: BSJCWEMJCUIAEM-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate is an organic compound with the molecular formula C6H5F3O3 It is known for its unique structure, which includes a trifluoromethyl group and a hydroxyl group attached to a but-3-ynoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate typically involves the reaction of trifluoromethylacetylene with methyl glyoxylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economical production of this compound. The industrial methods focus on maximizing yield while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate can be compared with other similar compounds, such as:

    Methyl 2-hydroxy-2-(difluoromethyl)but-3-ynoate: This compound has two fluorine atoms instead of three, which can affect its reactivity and properties.

    Methyl 2-hydroxy-2-(chloromethyl)but-3-ynoate: The presence of a chlorine atom instead of a trifluoromethyl group can lead to different chemical behavior and applications.

The uniqueness of methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, stability in biological systems, and potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate is characterized by the presence of a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of compounds. The molecular formula for this compound is C6H6F3O3C_6H_6F_3O_3, and its structure can be represented as follows:

Methyl 2 hydroxy 2 trifluoromethyl but 3 ynoate\text{Methyl 2 hydroxy 2 trifluoromethyl but 3 ynoate}

Mechanisms of Biological Activity

The biological activity of methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : This compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to lipid biosynthesis. The inhibition of the mevalonate pathway, which is crucial for cholesterol synthesis, has been highlighted in various studies .
  • Antimicrobial Properties : Preliminary studies suggest that methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate exhibits antimicrobial properties, making it a candidate for use in agricultural pesticides.
  • Cellular Effects : Research indicates that this compound may affect cellular signaling pathways, particularly those involving NF-kB, which plays a critical role in inflammation and immune responses .

Stability Studies

Stability studies have demonstrated that methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate maintains its integrity in various biological environments. For instance, when incubated in human plasma, the half-life (t1/2t_{1/2}) was found to be over 48 hours, indicating good stability for potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate:

  • Study on Lipid Biosynthesis Inhibition : A study demonstrated that this compound effectively inhibited the mevalonate pathway in cultured cells, leading to reduced cholesterol levels. The results indicated a dose-dependent response with significant activity observed at concentrations as low as 5 µM .
  • Antimicrobial Activity Assessment : In vitro assays revealed that methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate exhibited notable antimicrobial effects against various bacterial strains, suggesting its potential as an agricultural pesticide. The minimum inhibitory concentration (MIC) was determined to be around 20 µg/mL for several pathogens.

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate, a comparative analysis with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
Methyl 2-hydroxy-3-phenyloct-3-ynoateC12H14O3C_{12}H_{14}O_3Used in cosmetics; less potent than the trifluoromethyl variant
Methyl 2-hydroxy-2-methylbutanoateC6H12O3C_6H_{12}O_3Commonly found in metabolic processes; lower reactivity
Methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoateC6H6F3O3C_6H_6F_3O_3Enhanced reactivity and potential biological activity

Properties

Molecular Formula

C6H5F3O3

Molecular Weight

182.10 g/mol

IUPAC Name

methyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate

InChI

InChI=1S/C6H5F3O3/c1-3-5(11,4(10)12-2)6(7,8)9/h1,11H,2H3

InChI Key

BSJCWEMJCUIAEM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C#C)(C(F)(F)F)O

Origin of Product

United States

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